3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide
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Overview
Description
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide is a complex organic compound that features both imidazole and benzamide functional groups. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. One common method involves the condensation of diamines with trifluoroacetonitrile to form imidazole intermediates, followed by further functionalization to introduce the methylsulfonyl and benzamide groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, dihydroimidazole derivatives, and substituted imidazole compounds.
Scientific Research Applications
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced chemical and thermal stability
Mechanism of Action
The mechanism of action of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-trifluoromethyl benzimidazoles
- Benzoxazoles
- Benzothiazoles
Uniqueness
Compared to similar compounds, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide is unique due to the presence of both the methylsulfonyl and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2-methylsulfonylimidazol-1-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-29(27,28)18-23-9-10-25(18)15-7-4-6-13(11-15)17(26)24-12-14-5-2-3-8-16(14)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDFOHXGRJCFAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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